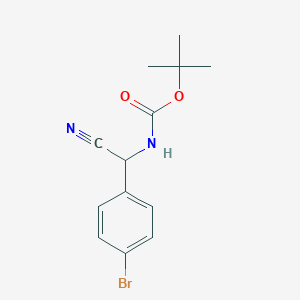

Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate

Description

Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate is a synthetic organic compound featuring a carbamate-protected amine group, a bromophenyl substituent, and a cyano functional group. This molecule is structurally characterized by a central methylene carbon bonded to a 4-bromophenyl group, a cyano group, and a tert-butoxycarbonyl (Boc) carbamate moiety. The Boc group serves as a protective group for the amine, enabling selective reactivity in multi-step syntheses.

The compound’s structural complexity and functional groups make it valuable in pharmaceutical and materials science research, particularly as an intermediate in drug development. For example, similar Boc-protected bromophenyl derivatives are precursors in synthesizing kinase inhibitors or cytotoxic agents .

Properties

IUPAC Name |

tert-butyl N-[(4-bromophenyl)-cyanomethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-4-6-10(14)7-5-9/h4-7,11H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAIKQYQAWTADK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C#N)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromobenzyl cyanide under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted by other nucleophiles.

Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Hydrolysis Reactions: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide in acetone or other polar aprotic solvents.

Reduction Reactions: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Hydrolysis Reactions: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, substitution with sodium iodide yields the corresponding iodophenyl derivative.

Reduction Reactions: Reduction of the cyano group yields the corresponding amine.

Hydrolysis Reactions: Hydrolysis of the carbamate group yields the corresponding amine and carbon dioxide.

Scientific Research Applications

Pharmaceutical Development

Anticancer Research

Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate has shown promise in the development of novel anticancer agents. Studies indicate that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells. The cyano group may enhance biological activity through specific interactions with cellular targets, making this compound a candidate for further investigation in oncology.

Drug Design and Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, which can lead to the development of new therapeutic agents. For example, derivatives of this compound have been explored for their effects on enzyme inhibition, particularly in relation to targets involved in cancer progression .

Chemical Synthesis

Reagent in Organic Chemistry

this compound is utilized as a reagent in organic synthesis. Its reactive sites allow for the formation of new carbon-carbon bonds through coupling reactions. This property is particularly valuable in the synthesis of complex organic molecules where traditional methods may fall short .

Synthesis of Biologically Active Compounds

The compound can be employed in the synthesis of biologically active compounds by acting as a building block for more complex structures. Its unique functional groups facilitate modifications that can lead to enhanced pharmacological properties .

Case Studies

Several case studies have highlighted the applications of this compound:

-

Case Study 1: Anticancer Activity

Research demonstrated that derivatives containing the cyano group exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be developed into an effective anticancer drug through further modifications. -

Case Study 2: Synthesis of Enzyme Inhibitors

A study focused on synthesizing enzyme inhibitors using this compound as a key intermediate. The resulting compounds showed promising results in inhibiting target enzymes associated with disease progression.

Mechanism of Action

The mechanism of action of tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: The cyano group in the target compound enhances electrophilicity compared to imino (Compound 21) or methyl (Compound 18) variants, influencing reactivity in cross-coupling reactions .

- Bromine vs.

Biological Activity

Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate is an organic compound with notable biological activity, characterized by its unique structural features that include a tert-butyl group, a cyano group, and a bromophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

- Molecular Formula : C${13}$H${16}$BrN${2}$O${2}$

- Molecular Weight : Approximately 311.18 g/mol

- CAS Number : 774225-42-2

The presence of the cyano group enhances the electrophilic characteristics of the compound, making it suitable for various nucleophilic substitution reactions. Its structural complexity contributes to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The cyano group can participate in nucleophilic reactions, which may lead to the formation of biologically active derivatives.

- Binding Affinity : Studies indicate that this compound can interact with various biological targets, including enzymes and receptors, potentially influencing their activity.

Biological Activity and Applications

Research indicates that this compound exhibits several biological properties:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential antibacterial properties for this compound.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

A review of the literature reveals several studies investigating the biological activity of this compound:

- In Vitro Studies : A study demonstrated that derivatives of carbamate compounds exhibit significant inhibitory effects on cancer cell lines, with IC$_{50}$ values in the low micromolar range. These findings suggest a promising avenue for developing anticancer agents based on this scaffold.

- Structure-Activity Relationship (SAR) : Research has focused on modifying the bromophenyl and cyano groups to enhance biological activity. For instance, replacing the bromine with other halogens or functional groups has been shown to alter binding affinity and potency against specific biological targets.

- Pharmacological Profiling : Investigations into the pharmacokinetics of related compounds indicate favorable absorption and distribution characteristics, which may translate similarly to this compound.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Tert-butyl (4-bromophenyl)(methyl)carbamate | C${12}$H${16}$BrNO$_{2}$ | Moderate antibacterial | Lacks cyano group |

| Tert-butyl (4-chlorophenyl)(cyano)methyl)carbamate | C${12}$H${16}$ClN${2}$O${2}$ | High cytotoxicity | Contains chlorine instead of bromine |

| Tert-butyl (phenyl)(cyano)methyl)carbamate | C${12}$H${16}$N${2}$O${2}$ | Low activity | Simpler structure |

Q & A

Basic: What are the recommended safety protocols for handling Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., NIOSH-approved N95 masks) if ventilation is inadequate .

- Storage : Store in airtight containers at room temperature, away from direct sunlight and oxidizing agents. Ensure compatibility of storage materials (e.g., glass or polyethylene containers) .

- Spill Management : Absorb spills with inert materials (e.g., sand), place in sealed containers, and dispose of as hazardous waste. Avoid generating dust or aerosols .

Basic: What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

- Key Steps :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC or TLC .

Advanced: How does the Boc group influence the stability of this compound under acidic or basic reaction conditions?

Methodological Answer:

- Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA or HCl in dioxane), enabling selective deprotection. Monitor for side reactions like tert-butyl cation formation, which can lead to carbocation byproducts .

- Basic Conditions : Stable under mild bases (e.g., NaHCO₃), but prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the carbamate. Use pH-controlled conditions (pH 7–9) for reactions involving nucleophiles .

Advanced: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- HRMS : Validate molecular weight (calculated for C₁₃H₁₅BrN₂O₂: 342.03 g/mol) with <2 ppm error .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the carbamate group) .

Basic: How can researchers identify decomposition products of this compound during storage?

Methodological Answer:

- TGA/DSC Analysis : Monitor thermal degradation profiles (e.g., weight loss at >150°C indicates Boc group cleavage) .

- HPLC-MS : Detect degradation byproducts (e.g., free amine from Boc deprotection or bromophenyl derivatives) .

- Storage Stability Testing : Store samples at 4°C, 25°C, and 40°C for 1–6 months and compare chromatographic profiles .

Advanced: What strategies mitigate diastereoselectivity challenges during its synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured precursors) to control stereochemistry .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for cyanomethylation steps .

- Crystallization-Induced Diastereomer Resolution : Exploit solubility differences to isolate the desired diastereomer .

Basic: What purification methods are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Partition between ethyl acetate and brine to remove hydrophilic impurities .

- Recrystallization : Use solvent pairs like dichloromethane/hexane to enhance crystal purity .

- Flash Chromatography : Optimize eluent polarity (e.g., 20–30% ethyl acetate in hexane) for efficient separation .

Advanced: How can reaction conditions be optimized to improve yield in large-scale syntheses?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature (25–60°C), solvent (THF vs. DMF), and catalyst loading (0.5–5 mol%) to identify optimal parameters .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize over-reaction .

- Scale-Up Considerations : Ensure efficient heat dissipation and mixing in reactors to prevent exothermic side reactions .

Basic: What engineering controls are recommended to minimize exposure during synthesis?

Methodological Answer:

- Fume Hoods : Conduct all reactions in ventilated enclosures with face velocity ≥0.5 m/s .

- Closed Systems : Use Schlenk lines or gloveboxes for moisture-sensitive steps .

- Local Exhaust Ventilation (LEV) : Install capture hoods near weighing and transfer stations .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states for cyanomethylation steps using Gaussian or ORCA software. Calculate activation energies to predict regioselectivity .

- Molecular Dynamics Simulations : Simulate solvent effects (e.g., polarity of DMF vs. THF) on reaction kinetics .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.